Diethyl Tetrasulfide (DETS): A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Synthesis
Diethyl Tetrasulfide (DETS): A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Diethyl tetrasulfide (DETS) is a highly versatile linear organosulfur compound utilized extensively as a sulfur donor in drug development, a vulcanizing agent in materials science, and a critical intermediate in organic synthesis[1]. As a Senior Application Scientist, I frequently encounter challenges related to the stability and controlled reactivity of polysulfides. The lability of the tetrasulfane linkage (-S-S-S-S-) presents both a synthetic opportunity and a handling challenge.
This whitepaper provides an authoritative, field-proven guide to the chemical structure, physical properties, and synthesis of DETS. By understanding the thermodynamic behavior and causality behind specific experimental conditions, researchers can effectively harness DETS for the synthesis of sulfur-containing active pharmaceutical ingredients (APIs) and advanced materials.
Chemical Structure and Molecular Dynamics
The molecular formula of DETS is C₄H₁₀S₄ , and its IUPAC name is (ethyltetrasulfanyl)ethane[2]. The molecule consists of a central, unbranched chain of four sulfur atoms flanked by two terminal ethyl groups.
The most critical feature of DETS is the dynamic nature of its polysulfide bonds. The S-S bonds within the tetrasulfide core are relatively weak and highly polarizable. This structural characteristic makes DETS highly susceptible to two primary pathways of degradation and reactivity:
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Heterolytic Cleavage (Nucleophilic Attack): Nucleophiles (such as amines or thiols) can attack the internal sulfur atoms, breaking the chain and facilitating sulfur transfer. This is the primary mechanism by which DETS acts as a sulfur donor in pharmaceutical synthesis.
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Homolytic Cleavage (Thermal Stress): At elevated temperatures (>100 °C), the S-S bonds undergo homolytic scission, leading to sulfur extrusion. This degrades the tetrasulfide into diethyl trisulfide, diethyl disulfide, and elemental sulfur[3].
Caption: Reactivity pathways of DETS demonstrating nucleophilic sulfur transfer and thermal degradation.
Physical and Chemical Properties
Understanding the physical properties of DETS is non-negotiable for safe handling and successful purification. Because of its high boiling point at atmospheric pressure, thermal degradation is a major risk during standard distillation.
Below is a consolidated table of the critical physical and chemical properties of DETS, validated through experimental data:
| Property | Value | Reference |
| CAS Registry Number | 13730-34-2 | [1],[4] |
| Molecular Weight | 186.39 g/mol | [2],[4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, unpleasant (garlic/rotten eggs) | [1] |
| Density | 1.238 g/cm³ (or 1.1616 g/cm³ at 20 °C) | [5],[4] |
| Boiling Point (Atmospheric) | 273.6 °C at 760 mmHg | [5] |
| Boiling Point (Vacuum) | 63–66 °C at 7 Torr | [4] |
| Flash Point | 122.7 °C | [5] |
| Vapor Pressure | 0.0095 mmHg at 25 °C | [5] |
| LogP (Octanol/Water) | 3.704 (XLogP3: 2.5) | [5],[2] |
Synthesis Protocol: Phase-Transfer Catalysis
The most efficient and scalable method for synthesizing DETS relies on the reaction of bromoethane with sodium sulfide and elemental sulfur using a phase-transfer catalyst (PTC)[6].
Causality Behind Experimental Choices
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Why use a Phase-Transfer Catalyst (TBAB)? Polysulfide anions (S₄²⁻) are highly soluble in water, whereas bromoethane is confined to the organic phase. Tetrabutylammonium bromide (TBAB) acts as a shuttle, transporting the nucleophilic polysulfide anion across the phase boundary to react with bromoethane. Without TBAB, the reaction stalls at the interface.
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Why a 4:1 Sulfur to Sodium Sulfide Ratio? The stoichiometry strictly dictates the chain length. An exact 4:1 ratio of S to Na₂S thermodynamically favors the formation of the tetrasulfide dianion over shorter (disulfide) or longer (pentasulfide) chains[6].
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Why Vacuum Distillation? As noted in the properties table, DETS boils at 273.6 °C at atmospheric pressure[5]. Exposing the compound to this temperature induces rapid homolytic cleavage. Vacuum distillation (63–66 °C at 7 Torr)[4] is mandatory to preserve the structural integrity of the tetrasulfane chain.
Step-by-Step Methodology
Self-Validating System: This protocol incorporates visual checkpoints. The consumption of the deep red polysulfide anion will result in the aqueous layer turning pale, serving as an intrinsic indicator of reaction progress.
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Aqueous Phase Preparation:
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In a round-bottom flask, dissolve 1.0 molar equivalent of sodium sulfide (Na₂S) in deionized water.
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Add 4.0 molar equivalents of elemental sulfur (S₈) to the solution.
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Stir at 50 °C until the sulfur completely dissolves. Validation Check: The solution will turn a deep, dark orange-red, indicating the successful formation of the sodium tetrasulfide (Na₂S₄) complex.
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Organic Phase Addition:
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Cool the mixture slightly and add an organic solvent (e.g., toluene or dichloromethane) containing 2.1 molar equivalents of bromoethane.
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Add 0.05 molar equivalents of Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[6].
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Biphasic Reaction:
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Vigorously stir the biphasic mixture at 50 °C for 4–6 hours.
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Validation Check: Monitor the color of the aqueous layer. As the polysulfide anions are consumed by the bromoethane, the aqueous layer will transition from deep red to pale yellow or colorless.
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Phase Separation and Washing:
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Transfer the mixture to a separatory funnel. Isolate the organic layer (bottom layer if using DCM, top layer if using toluene).
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Wash the organic layer twice with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification:
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Filter the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator.
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Purify the crude DETS via fractional vacuum distillation. Collect the fraction boiling at 63–66 °C under 7 Torr[4].
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Caption: Step-by-step experimental workflow for the synthesis and purification of DETS.
Applications in Drug Development
In pharmaceutical chemistry, DETS is primarily leveraged for its ability to act as a controlled sulfur-release agent. Unlike elemental sulfur, which is highly insoluble and requires harsh reaction conditions, DETS is soluble in most organic solvents (LogP: 3.704)[5]. This allows it to participate in homogeneous catalysis and nucleophilic substitution reactions at mild temperatures.
Drug development professionals utilize DETS to synthesize thioamides, thiophenes, and complex sulfur heterocycles. By carefully controlling the stoichiometry and utilizing mild nucleophiles, the tetrasulfide bond can be cleaved predictably, delivering exactly one or two sulfur atoms to the target API scaffold without generating intractable sulfur byproducts.
References
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LookChem. "Diethyl tetrasulphide - CAS No.:13730-34-2". LookChem Chemical Database. Available at: [Link]
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National Institutes of Health (NIH). "Diethyl tetrasulfide | C4H10S4 | CID 83689". PubChem. Available at: [Link]
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American Chemical Society (ACS). "Diethyl tetrasulfide". CAS Common Chemistry. Available at: [Link]
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ResearchGate. "Synthesis and qualitative analysis of diethyl polysulfides as mixed sulfiding agent". ResearchGate Publications. Available at: [Link]
Sources
- 1. CAS 13730-34-2: Diethyl tetrasulfide | CymitQuimica [cymitquimica.com]
- 2. Diethyl tetrasulfide | C4H10S4 | CID 83689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0342454B1 - Process for the manufacture of dialkyl disulfides and polysulfides - Google Patents [patents.google.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
